L-Phenylalanine,N-(1-oxotetradecyl)-, monosodium salt (9CI)
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Overview
Description
L-Phenylalanine,N-(1-oxotetradecyl)-, monosodium salt (9CI) is a synthetic compound derived from L-Phenylalanine, an essential amino acid. This compound is characterized by the presence of a long aliphatic chain (tetradecyl) attached to the nitrogen atom of the phenylalanine molecule, forming an amide bond. The monosodium salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,N-(1-oxotetradecyl)-, monosodium salt (9CI) typically involves the following steps:
Acylation Reaction: L-Phenylalanine is reacted with tetradecanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond between the phenylalanine and the tetradecyl group.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Large quantities of L-Phenylalanine and tetradecanoyl chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Neutralization and Drying: The purified product is neutralized with sodium hydroxide and dried to obtain the final monosodium salt form.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine,N-(1-oxotetradecyl)-, monosodium salt (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where the tetradecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Oxides of the tetradecyl group.
Reduction Products: Amines derived from the reduction of the amide group.
Substitution Products: Compounds with different functional groups replacing the tetradecyl group.
Scientific Research Applications
L-Phenylalanine,N-(1-oxotetradecyl)-, monosodium salt (9CI) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of L-Phenylalanine,N-(1-oxotetradecyl)-, monosodium salt (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways related to protein synthesis and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine, N-(1-oxodecyl)-, monosodium salt: Similar structure but with a shorter aliphatic chain.
L-Phenylalanine, N-(1-oxooctyl)-, monosodium salt: Another similar compound with an even shorter aliphatic chain.
Uniqueness
L-Phenylalanine,N-(1-oxotetradecyl)-, monosodium salt (9CI) is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic or amphiphilic properties.
Properties
IUPAC Name |
sodium;3-phenyl-2-(tetradecanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20;/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQVKOHEKUNNS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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